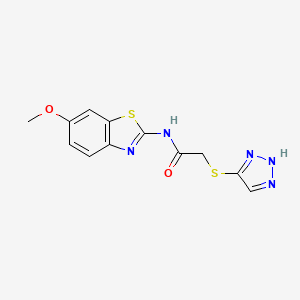
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals that feature both a benzothiazole and a triazole ring, which are often explored for their potential biological activities. The interest in this compound is primarily due to its structural complexity and potential for various chemical reactions and properties.
Synthesis Analysis
The synthesis of related compounds involves the combination of benzothiazole and triazole moieties through various synthetic routes. For instance, the design and synthesis of 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives have demonstrated the potential for anti-inflammatory activity and molecular docking studies suggest significant biological interactions (Tariq et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds shows significant interactions within crystal formations. For example, the structural analysis of 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide revealed an almost planar structure of the main moiety, indicating the steric and electronic influences on molecular conformation (Bunev et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of N-(benzothiazol-2-yl)-2-(4H-(1,2,4)Triazol-3-ylsulfanyl)acetamides, including antimicrobial activities, have been explored, indicating a broad spectrum of potential chemical interactions and biological activities (Özdemir et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. The detailed physical properties of these compounds can be inferred from their synthesis and structural analysis reports.
Chemical Properties Analysis
Chemical properties, including reactivity with various agents, stability under different conditions, and potential for derivatization, are essential for the application of these compounds in synthesis and pharmaceutical development. The pKa determination of benzothiazole derivatives provides insights into the acidity and basicity of these compounds, influencing their chemical behavior and interactions (Duran & Canbaz, 2013).
Scientific Research Applications
Anti-inflammatory and Kinase Inhibition
Compounds derived from benzothiazole and triazole frameworks, such as the one , have shown significant anti-inflammatory activity and p38α MAP kinase inhibition. For instance, a study demonstrated that certain derivatives exhibited considerable in vitro and in vivo anti-inflammatory effects, alongside a superior gastrointestinal safety profile and lower lipid peroxidation potential compared to controls. These compounds' ability to inhibit p38α MAP kinase significantly contributes to their anti-inflammatory properties (Tariq, S., Kamboj, P., Alam, O., & Amir, M., 2018).
Anticancer Activity
Another critical application is in anticancer research, where benzothiazole derivatives, including those with triazole moieties, have exhibited potent antitumor activities. Research has identified compounds with significant efficacy against various cancer cell lines, including leukemia, melanoma, lung, and breast cancers. These compounds' mechanism often involves interfering with cell proliferation pathways and inducing apoptosis in tumor cells (Havrylyuk, D., Mosula, L., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R., 2010).
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2H-triazol-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S2/c1-19-7-2-3-8-9(4-7)21-12(14-8)15-10(18)6-20-11-5-13-17-16-11/h2-5H,6H2,1H3,(H,13,16,17)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCGUHNMYSZBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-fluorophenyl)ethyl]-1-(methoxyacetyl)piperidine](/img/structure/B5501847.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)
![4-{2-[4-(dimethylamino)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5501852.png)

![3,7-dimethyl-11-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501864.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(2-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5501872.png)

![N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5501887.png)



![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5501911.png)
![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5501913.png)
![N-(3,4-difluorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5501917.png)